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Introduction
Hydroxytrimethylstannane, with the chemical formula (CH₃)₃SnOH, is an organotin compound

that serves as a versatile reagent in organic synthesis and organometallic chemistry.[1][2] Its

utility stems from the unique structural characteristics of the trimethylstannyl group and the

reactivity of the hydroxyl moiety. This technical guide provides a comprehensive overview of

the structural features of hydroxytrimethylstannane, detailing its molecular geometry in different

phases, spectroscopic signatures, and the experimental protocols for its characterization. This

document is intended for researchers, scientists, and professionals in drug development who

require a deep understanding of this compound's properties.

Molecular Structure
The structure of hydroxytrimethylstannane is notably dependent on its physical state. In the

solid phase, it adopts a polymeric chain structure, while in solution, it typically exists as a dimer.

[3]

Solid-State Structure
In the solid state, hydroxytrimethylstannane forms linear polymeric chains where planar

trimethyltin ((CH₃)₃Sn) units are bridged by hydroxide groups.[3][4] The coordination around
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the tin atom is a trigonal bipyramid, with the three methyl groups in the equatorial positions and

the oxygen atoms of the bridging hydroxyl groups in the axial positions.

The room temperature crystal structure is remarkably complex, characterized as a

superstructure with a high number of crystallographically independent molecules in the

asymmetric unit (Z').[5][6] This complex structure undergoes a reversible, first-order phase

transition at approximately 160 K to a more symmetric form.[4][6] An Sn-O-Sn bond angle of

approximately 140° has been reported for the polymeric structure.[6]

Diagram 1: Solid-State Polymeric Structure of Hydroxytrimethylstannane
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Caption: Polymeric chain of (CH₃)₃SnOH in the solid state.

Solution-State Structure
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In non-polar organic solvents such as benzene, chloroform, or carbon tetrachloride,

ebulliometric molecular weight determinations indicate that hydroxytrimethylstannane exists as

a dimeric molecule, [(CH₃)₃SnOH]₂.[3] In this structure, two hydroxytrimethylstannane units are

associated through hydrogen bonds between the hydroxyl groups.

Diagram 2: Dimeric Structure of Hydroxytrimethylstannane in Solution
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Caption: Dimeric structure of (CH₃)₃SnOH in non-polar solvents.

Quantitative Structural Data
The precise bond lengths and angles of hydroxytrimethylstannane are determined by X-ray

crystallography. While the full crystallographic data for the complex room-temperature structure

is extensive, representative data for organotin compounds provides insight into its geometry.
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Table 1: Typical Bond Parameters in Trimethyltin Compounds

Parameter Bond Typical Length (Å) Typical Angle (°)

Bond Length Sn-C 2.10 - 2.20 -

Sn-O 2.05 - 2.25 -

Bond Angle C-Sn-C 109.5 - 120 -

C-Sn-O 90 - 100 -

| | Sn-O-Sn | - | ~140[6] |

Note: These are typical values and can vary depending on the specific crystal structure and

environment.

Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform

Infrared (FTIR) spectroscopy are essential for characterizing hydroxytrimethylstannane.

NMR Spectroscopy
¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are used to elucidate the structure and purity of

hydroxytrimethylstannane. The chemical shifts and coupling constants are sensitive to the

solvent and the concentration of the sample.[7]

Table 2: NMR Spectroscopic Data for Hydroxytrimethylstannane and Related Compounds

Nucleus Compound Solvent
Chemical Shift
(δ, ppm)

Coupling
Constant (J,
Hz)

¹H Me₃SnX Various -
J(¹H-¹¹⁹Sn) = 49
- 61[7]

¹³C Me₃SnX Various -
J(¹³C-¹¹⁹Sn) =

300 - 400[7]
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| ¹¹⁹Sn | Me₃SnOH | CDCl₃ | +51.5 | - |

Note: ¹¹⁹Sn chemical shifts are relative to tetramethyltin (Me₄Sn).[8]

Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the chemical bonds

within the molecule. The frequencies of the Sn-O and O-H stretching vibrations are particularly

informative for distinguishing between the solid-state and solution structures.[3]

Table 3: Key IR Absorption Frequencies for Hydroxytrimethylstannane

Vibrational Mode Solid State (cm⁻¹) Solution (in CCl₄) (cm⁻¹)

O-H stretch 3620[3] 3658[3]

Sn-C stretch 540[3] -

| Sn-O stretch | 370[3] | 500 - 580[3] |

Experimental Protocols
Synthesis and Crystallization
High-quality single crystals of hydroxytrimethylstannane suitable for X-ray diffraction can be

obtained by vacuum sublimation.

Protocol:

Place crude hydroxytrimethylstannane in a sublimation apparatus.

Evacuate the apparatus to a pressure of approximately 10⁻³ torr.

Gently heat the sample to induce sublimation.

Collect the sublimed crystals on a cold finger or a cooler part of the apparatus.

Handle the resulting crystals under an inert atmosphere to prevent moisture absorption.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/Application_of_Sn_NMR_Spectroscopy_for_Monitoring_Hydroxystannane_Reactions.pdf
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8064667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

structure of hydroxytrimethylstannane.

Protocol:

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. For

hydroxytrimethylstannane, data collection at low temperatures (e.g., 100 K) is necessary to

study the phase transition.[1] Synchrotron radiation may be required to resolve weak

superstructure reflections.[1]

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit

cell parameters and space group. Solve the crystal structure using direct methods or

Patterson methods. Refine the structural model against the experimental data to obtain

accurate atomic positions, bond lengths, and bond angles.

NMR Spectroscopy
Protocol:

Sample Preparation: In an inert atmosphere (e.g., a glovebox), dissolve 50-100 mg of

hydroxytrimethylstannane in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃,

C₆D₆) in an NMR tube.[8]

Referencing: Use an external reference standard, such as a sealed capillary containing

tetramethyltin (Me₄Sn), or a secondary reference.[8]

Data Acquisition: Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a high-field NMR spectrometer.

For ¹¹⁹Sn NMR, a proton-decoupled pulse sequence is typically used.[8]

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

FTIR Spectroscopy
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Protocol:

Sample Preparation (Solid State): Prepare a KBr pellet by mixing a small amount of the solid

sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil.[9]

Sample Preparation (Solution): Dissolve the sample in a suitable IR-transparent solvent

(e.g., CCl₄) in a liquid-sample cell.

Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range

of 4000-400 cm⁻¹.[9]

Data Analysis: Identify the characteristic absorption bands and compare them to known

values.

Reaction Mechanism: Hydrolysis of Trimethyltin
Chloride
Hydroxytrimethylstannane is commonly synthesized by the hydrolysis of trimethyltin chloride.

This reaction can proceed through partially condensed cationic intermediates.

Diagram 3: Proposed Hydrolysis Mechanism of Trimethyltin Chloride
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Caption: Simplified reaction pathway for the formation of hydroxytrimethylstannane.
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Conclusion
Hydroxytrimethylstannane exhibits fascinating structural chemistry, with its form being highly

dependent on its physical state. The polymeric nature in the solid state and dimeric form in

solution give rise to distinct spectroscopic properties. A thorough understanding of these

structural features, obtained through detailed experimental characterization, is crucial for its

effective application in research and development. The protocols and data presented in this

guide offer a foundational resource for scientists working with this important organotin

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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